molecular formula C5H6BrN3O2 B8054169 Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate

Cat. No.: B8054169
M. Wt: 220.02 g/mol
InChI Key: CVHKMYCZBGEAHI-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-chloro-1H-pyrazole-5-carboxylate
  • Methyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
  • Methyl 4-amino-3-fluoro-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .

Biological Activity

Methyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate under reflux conditions, leading to the formation of the desired pyrazole derivative.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds containing the pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
  • Anti-inflammatory Properties : Some derivatives have demonstrated potent anti-inflammatory activity, inhibiting cyclooxygenase enzymes (COX-1 and COX-2) with IC50 values comparable to established anti-inflammatory drugs .
  • Antimicrobial Effects : Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

The biological mechanisms underlying the activity of this compound often involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes such as lactate dehydrogenase (LDH), which is crucial for cancer metabolism. Inhibitors derived from this compound have shown low nanomolar inhibition of LDH activity in pancreatic cancer cells .
  • Receptor Modulation : The bromine and amino groups in its structure enhance binding affinity to various biological targets, modulating pathways involved in cell proliferation and inflammation .

Case Study 1: Anticancer Activity

A study evaluating the effects of methyl 4-amino-3-bromo-1H-pyrazole derivatives on MDA-MB-231 cells revealed that several compounds induced apoptosis at concentrations as low as 1 µM. Enhanced caspase-3 activity was observed at higher concentrations (10 µM), confirming their potential as anticancer agents .

Case Study 2: Anti-inflammatory Effects

In a comparative study, compounds derived from methyl 4-amino-3-bromo-1H-pyrazole were assessed for their anti-inflammatory properties against standard drugs like diclofenac sodium. The derivatives exhibited IC50 values ranging from 57 to 69 µg/mL, indicating significant anti-inflammatory potential .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 ValuesReferences
AnticancerMDA-MB-2311 µM (apoptosis)
HepG2Low nM
Anti-inflammatoryCOX Inhibition54.65 µg/mL
AntimicrobialVarious BacteriaVaries

Properties

IUPAC Name

methyl 4-amino-5-bromo-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-11-5(10)3-2(7)4(6)9-8-3/h7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKMYCZBGEAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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